5-Hexadecanone

Descripción general

Descripción

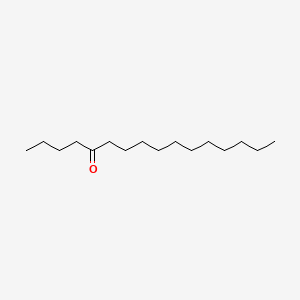

5-Hexadecanone: is an organic compound with the molecular formula C₁₆H₃₂O . It is a ketone, specifically a long-chain aliphatic ketone, characterized by a carbonyl group (C=O) located at the fifth carbon of a sixteen-carbon chain. .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hexadecanone can be synthesized through various methods. One common method involves the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride . This reaction can be carried out in different solvents such as tetrachloroethane , nitrobenzene , or carbon disulfide under specific conditions . Another method involves the Fries rearrangement of phenyl palmitate with aluminium chloride .

Industrial Production Methods: Industrial production of this compound typically involves the acylation of 1,3-cyclohexanedione with hexadecanoyl chloride , followed by rearrangement, chlorination using tert-butyl hypochlorite , and aromatization . This multi-step process ensures a high yield of the desired ketone.

Análisis De Reacciones Químicas

Types of Reactions: 5-Hexadecanone undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of acid catalysts .

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated ketones or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

1. Synthesis of Organic Compounds

5-Hexadecanone serves as a precursor in the synthesis of more complex organic molecules. Its carbonyl group allows it to participate in nucleophilic addition reactions, which are essential for creating various derivatives with different functional properties. This makes it valuable in organic synthesis for producing specialty chemicals and pharmaceuticals.

2. Fragrance and Flavor Industry

Due to its characteristic odor, this compound is utilized in the production of fragrances and flavors. It acts as an intermediate in synthesizing aromatic compounds that contribute to the scent profiles of various products. Its applications in this sector are significant because it helps create desirable olfactory characteristics in consumer goods.

Biological Applications

1. Model Compound for Biological Studies

This compound is increasingly recognized as a model compound for studying the behavior of long-chain ketones within biological systems. Preliminary studies suggest that it may interact with cellular membranes due to its lipophilic nature, potentially affecting membrane fluidity and permeability. This property makes it an interesting subject for research into how long-chain ketones influence biological processes .

2. Therapeutic Potential

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug formulations that enhance bioavailability and therapeutic efficacy .

Environmental Applications

1. Diesel Fuel Surrogates

In combustion studies, this compound has been used as part of fuel surrogates for diesel and biodiesel fuels. Experimental studies have demonstrated its role in the oxidation processes that occur during combustion, contributing to the formation of various combustion byproducts. This application is crucial for understanding emissions and improving fuel formulations .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Hexadecanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions , where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various derivatives, depending on the nature of the nucleophile and the reaction conditions .

Comparación Con Compuestos Similares

Hexadecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a ketone group.

Hexadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a ketone group.

Hexadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a ketone group.

Uniqueness: 5-Hexadecanone is unique due to its specific position of the carbonyl group at the fifth carbon, which imparts distinct chemical properties and reactivity compared to other long-chain ketones. This unique structure makes it valuable in various synthetic and industrial applications .

Actividad Biológica

5-Hexadecanone, also known as hexadecan-5-one, is a long-chain aliphatic ketone with the molecular formula . It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and hypocholesterolemic properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Weight : 240.4247 g/mol

- Melting Point : 43-45 °C

- Boiling Point : 138-140 °C at 2 mmHg

- CAS Number : 41903-81-5

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that long-chain ketones, including this compound, showed promising activity against pathogenic bacteria, suggesting potential applications in developing natural preservatives or therapeutic agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. In vitro studies demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using methods such as the DPPH radical scavenging assay, where this compound exhibited a notable reduction in DPPH concentration, indicating its potential as an antioxidant agent .

Hypocholesterolemic Activity

Research on the hypocholesterolemic effects of long-chain ketones has indicated that this compound may help lower serum cholesterol levels. A study involving rats showed that administration of this compound resulted in a significant decrease in serum cholesterol compared to control groups. This effect is attributed to its ability to inhibit fatty acid synthase activity .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antimicrobial Activity | Demonstrated significant inhibition against pathogenic bacteria. |

| Food Chemistry | Antioxidant Activity | Showed effective free radical scavenging ability in vitro. |

| Journal of Lipid Research | Hypocholesterolemic Activity | Reduced serum cholesterol levels significantly in rat models. |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.

- Hypocholesterolemic Mechanism : Inhibition of fatty acid synthase may lead to decreased synthesis of cholesterol and triglycerides in the liver.

Q & A

Q. Basic: What are the optimal experimental methods for synthesizing 5-Hexadecanone with high purity?

Answer:

Synthesis of this compound requires careful selection of precursors (e.g., palmitic acid derivatives) and catalysts (e.g., palladium-based catalysts for decarboxylation). Key steps include:

- Solvent Optimization : Use non-polar solvents (e.g., hexane) to minimize side reactions.

- Purification : Employ fractional distillation followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity .

- Validation : Confirm purity via GC-MS (retention time comparison) and NMR (absence of extraneous peaks) .

Data Example :

| Step | Parameter | Optimal Range |

|---|---|---|

| Decarboxylation | Catalyst Loading | 2-3 mol% Pd |

| Distillation | Boiling Point | 120-125°C (5 mmHg) |

| Purity Check | GC-MS Retention Time | 8.2 min |

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : Use H NMR to confirm ketone protons (δ 2.1-2.4 ppm) and C NMR for carbonyl carbon (δ 207-210 ppm).

- IR Spectroscopy : Identify the C=O stretch at ~1715 cm.

- GC-MS : Quantify purity and detect impurities via fragmentation patterns (base peak at m/z 58) .

Methodological Note : Calibrate instruments using certified reference standards to ensure accuracy .

Q. Advanced: How can computational models predict the environmental fate and degradation pathways of this compound?

Answer:

- QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation rates based on lipophilicity (logP ~5.3) and molecular weight (242.4 g/mol).

- Molecular Dynamics Simulations : Simulate hydrolysis pathways in aquatic environments using software like GROMACS, focusing on pH-dependent stability .

Key Challenge : Validate predictions with empirical data (e.g., soil microcosm studies) to address model limitations .

Q. Advanced: What methodological strategies resolve contradictions in toxicity data for this compound across studies?

Answer:

- Evidence Weighting : Prioritize studies adhering to OECD guidelines (e.g., Test No. 423 for acute toxicity) over non-standardized assays .

- Meta-Analysis : Aggregate data using random-effects models to account for variability in experimental conditions (e.g., cell lines, exposure durations) .

Example : Discrepancies in LD values may arise from differences in solvent carriers (DMSO vs. saline); control for solvent effects in experimental design .

Q. Basic: How to design stability studies for this compound under varying environmental conditions?

Answer:

- Accelerated Aging : Expose samples to elevated temperatures (40-60°C) and humidity (75% RH) for 1-3 months.

- Analytical Endpoints : Monitor ketone degradation via HPLC (C18 column, UV detection at 254 nm) and quantify oxidation byproducts (e.g., hexadecanoic acid) .

Data Table :

| Condition | Degradation Rate (%/month) | Major Byproduct |

|---|---|---|

| 40°C, dry | 0.5% | None |

| 60°C, 75% RH | 3.2% | Hexadecanoic acid |

Q. Advanced: What challenges arise when extrapolating in vitro bioactivity data of this compound to in vivo models?

Answer:

- Metabolic Differences : Hepatic metabolism in vivo may reduce bioavailability; use hepatocyte co-culture systems to mimic this in vitro .

- Dosage Translation : Apply allometric scaling (e.g., body surface area adjustment) to convert in vitro IC values to in vivo doses .

Methodological Gap : Address species-specific differences in cytochrome P450 enzymes using humanized animal models .

Q. Basic: What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Answer:

- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC values.

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for type I error (e.g., Tukey’s HSD) .

Example :

| Model | R | EC (µM) |

|---|---|---|

| Hill Equation | 0.98 | 45.2 ± 2.1 |

| Log-Logistic | 0.96 | 47.8 ± 3.4 |

Q. Advanced: How can multi-omics data integration elucidate this compound’s mechanism of action?

Answer:

- Transcriptomics and Metabolomics : Combine RNA-seq (differentially expressed genes) with LC-MS metabolomics to map pathways (e.g., lipid peroxidation).

- Network Analysis : Use tools like Cytoscape to identify hub nodes (e.g., NRF2 signaling) .

Validation : Confirm findings via CRISPR knockout of candidate genes in cell models .

Q. Basic: What best practices ensure reproducibility in this compound synthesis across laboratories?

Answer:

- Protocol Standardization : Detail catalyst activation steps (e.g., pre-reduction in H atmosphere).

- Inter-Lab Validation : Share samples with independent labs for cross-verification via round-robin testing .

Q. Advanced: What ethical considerations apply to ecological studies of this compound’s impact on non-target organisms?

Answer:

- Non-Target Toxicity : Follow OECD 216 (soil microorganisms) and OECD 221 (algae) guidelines to assess unintended effects.

- Regulatory Compliance : Adhere to REACH requirements for environmental risk assessment and data transparency .

Propiedades

IUPAC Name |

hexadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJOQPNNSMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194674 | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41903-81-5 | |

| Record name | 5-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41903-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041903815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.